molecular formula C10H16O3 B1529871 (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one CAS No. 74628-10-7

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one

Cat. No. B1529871
CAS RN: 74628-10-7
M. Wt: 184.23 g/mol
InChI Key: LYACYGMZJJKSSN-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its natural occurrence or synthesis.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability.


Scientific Research Applications

Iodine-Induced Intramolecular Cyclization

A study by Matsumoto, Takase, and Ogura (2008) described the reaction of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one with iodine, leading to the formation of iodine-substituted benzenes. This process was accelerated by UV irradiation, which is significant for understanding the cis-trans isomerization and its implications in chemical synthesis (Matsumoto, Takase, & Ogura, 2008).

Thermal Rearrangement Studies

Miyamoto and Mukai (1974) conducted a kinetic study on the thermal rearrangement of 1-methoxy-bicyclo[3.2.0]hepta-3,6-dien-2-ones to 3-methoxy isomers, providing insights into the reaction's temperature dependence and mechanistic pathways (Miyamoto & Mukai, 1974).

(4 + 2) Cycloadditions Mechanistic Comparison

Sustmann, Tappanchai, and Bandmann (1996) explored the reactions of (E)-1-methoxy-1,3-butadiene and its analogs with various dienophiles. This study revealed insights into the stereochemistry and mechanisms of cycloaddition reactions, particularly in terms of zwitterionic intermediates and kinetics (Sustmann, Tappanchai, & Bandmann, 1996).

Natural Product Isolation

Boonyaratavej et al. (1992) isolated trans-triacontyl-4-hydroxy-3-methoxycinnamate from the Thai plant Bridelia ovata. This study highlights the role of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one in the discovery of novel natural compounds (Boonyaratavej et al., 1992).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.


Future Directions

This could involve suggesting further studies to fully understand the compound’s properties, potential uses, and effects.


properties

IUPAC Name

5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYACYGMZJJKSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C=COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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